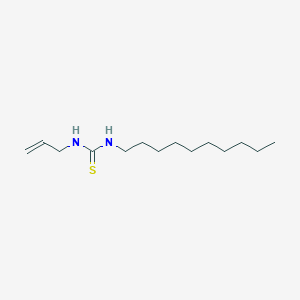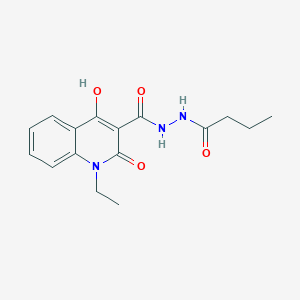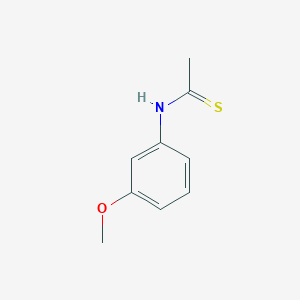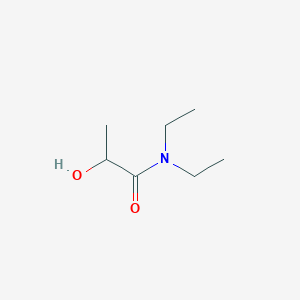acetyl}amino)benzoate](/img/structure/B11996576.png)
Propyl 4-({[(3-hydroxypropyl)amino](oxo)acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid propyl ester moiety and a hydroxy-propylaminooxalyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER typically involves multiple steps, including the preparation of intermediate compounds. The process begins with the synthesis of the benzoic acid propyl ester, followed by the introduction of the hydroxy-propylaminooxalyl group through a series of reactions involving reagents such as oxalyl chloride and propylamine. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-propylaminooxalyl group is believed to play a key role in these interactions, facilitating binding to specific sites and modulating biological activity. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypropionic acid: A carboxylic acid with similar hydroxy and propyl groups.
Oleic acid, 3-hydroxypropyl ester: Another ester with a hydroxypropyl group.
Uniqueness
4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its structure allows for more complex interactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H20N2O5 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
propyl 4-[[2-(3-hydroxypropylamino)-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C15H20N2O5/c1-2-10-22-15(21)11-4-6-12(7-5-11)17-14(20)13(19)16-8-3-9-18/h4-7,18H,2-3,8-10H2,1H3,(H,16,19)(H,17,20) |
Clave InChI |
YNBZQCAQDHSKJK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)




![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)


![Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11996559.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11996565.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)
![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)

